molecular formula C8H9BrN2O2S B1314150 Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate CAS No. 74840-38-3

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Cat. No. B1314150
CAS RN: 74840-38-3
M. Wt: 277.14 g/mol
InChI Key: HAZCVNCWMFKYJI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a chemical compound with the CAS Number: 74840-38-3 . It has a molecular weight of 277.14 . This compound is in solid form and is stored in a refrigerator .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate . The InChI code is 1S/C8H9BrN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate are not available, related compounds have been studied. For example, 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine reacted with N,N-dimethylethylenediamine to give a specific product .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is slightly soluble in water .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Research demonstrates its utility in creating novel pyrido and thieno pyrimidine derivatives, which are foundational for further pharmaceutical and chemical studies. For instance, the compound has been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, showcasing its versatility in creating complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, it plays a crucial role in the preparation of 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes, indicating its significance in developing new heterocyclic systems with unique properties (Tumkevičius, 1995).

Catalysis and Reaction Mechanisms

The chemical serves as a pivotal reactant in various synthesis reactions, illustrating its role in understanding catalysis and reaction mechanisms. Studies have shown its application in efficient syntheses of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives, highlighting the cyclocondensation reactions under mild conditions (Zanatta et al., 2015). This research contributes to the broader understanding of catalytic processes and offers insights into optimizing synthetic pathways for related compounds.

Biological Activity Studies

The compound's derivatives have been explored for their potential biological activities, including antioxidant and antimicrobial properties. For example, microwave-assisted synthesis of thiazolopyrimidine derivatives has been investigated, with some compounds exhibiting moderate to good biological activities. This research highlights the potential of ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate derivatives in developing new therapeutic agents (Youssef & Amin, 2012).

Kinetic and Mechanistic Studies

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate also finds application in kinetic and mechanistic studies. Research on its oxidation by potassium dichromate in aqueous perchloric acid medium provides valuable data on reaction kinetics, stoichiometry, and mechanism, contributing to the fundamental understanding of chemical reaction processes (Padmini, Manju, & Sateesh, 2016).

Safety And Hazards

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is associated with several hazards. It can cause serious eye damage, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential applications. Given the promising results seen with related compounds, it could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

properties

IUPAC Name

ethyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZCVNCWMFKYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503789
Record name Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

CAS RN

74840-38-3
Record name Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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